

A Comprehensive Technical Guide to Quantum Chemical Calculations of Indole-2-carbaldehyde

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Compound of Interest

Compound Name: Indole-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Indole-2-carbaldehyde** using quantum chemical calculations. It serves as a vital resource for understanding the molecule's structural, vibrational, and electronic properties, which are crucial for applications in medicinal chemistry and materials science. By leveraging computational methods, we can predict and interpret molecular behavior, complementing and guiding experimental research.

Introduction to Indole-2-carbaldehyde and Computational Chemistry

Indole and its derivatives are fundamental scaffolds in numerous biologically active compounds, including the amino acid tryptophan.[1] The introduction of a carbaldehyde group at the 2-position of the indole ring creates **Indole-2-carbaldehyde**, a molecule with significant potential as a building block for synthesizing more complex pharmaceutical agents.[1][2][3]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the properties of such molecules. These *in silico* methods allow for the precise determination of molecular geometry, vibrational modes for spectroscopic analysis, and electronic characteristics like frontier molecular orbitals, which govern reactivity and electronic transitions.

Computational and Experimental Methodologies

Quantum Chemical Calculation Protocol

The computational data presented in this guide are typically derived using the following methodology, a standard approach in the field for molecules of this nature.

- **Software:** All calculations are performed using the Gaussian suite of programs.^[4]
- **Method:** The Density Functional Theory (DFT) method is employed, utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional provides a reliable balance between accuracy and computational cost for organic molecules.
- **Basis Set:** The 6-311++G(d,p) or a similar Pople-style basis set (e.g., cc-pVTZ) is used for geometry optimization and frequency calculations.^{[4][5]} This set includes diffuse functions (++) to describe lone pairs and polarization functions (d,p) for more accurate geometry and energy predictions.
- **Geometry Optimization:** The molecular structure of **Indole-2-carbaldehyde** is optimized to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the structure is a true minimum on the potential energy surface.
- **Vibrational Frequency Calculation:** Harmonic vibrational frequencies are calculated at the same level of theory to simulate infrared (IR) and Raman spectra. Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and systematic errors.
- **Electronic Properties:** Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis). The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict NMR chemical shifts.^{[5][6]}

Experimental Spectroscopy Protocols

- **FT-IR Spectroscopy:** The Fourier Transform Infrared (FT-IR) spectrum is typically recorded using a spectrometer, often with the sample prepared as a KBr pellet. The spectrum is scanned in the 4000–400 cm^{-1} range.^[4]

- **FT-Raman Spectroscopy:** The Fourier Transform Raman (FT-Raman) spectrum is recorded using a spectrometer equipped with a Nd:YAG laser operating at a specific wavelength (e.g., 1064 nm) in the 4000–100 cm^{-1} range.[4]
- **UV-Vis Spectroscopy:** The UV-Vis absorption spectrum is recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or DMSO), and the spectrum is scanned over a range of approximately 200–800 nm.[5][7]
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent like CDCl_3 or DMSO-d_6 , with Tetramethylsilane (TMS) used as an internal standard.[8][9]

Structural Analysis: Optimized Molecular Geometry

Geometry optimization provides the most stable three-dimensional arrangement of atoms in the molecule. The resulting bond lengths, bond angles, and dihedral angles are fundamental parameters that influence the molecule's overall properties. For indole derivatives, the planarity of the carbaldehyde group relative to the indole ring is a key structural feature.[10]

Note: The following table presents representative optimized geometric parameters for an indole carbaldehyde structure, calculated using the B3LYP/6-311++G(d,p) level of theory. Specific values for the 2-carbaldehyde isomer may vary slightly.

Parameter	Atoms	Calculated Value
Bond Lengths (Å)		
N1-C2	1.378	
C2-C9	1.455	
C9=O10	1.215	
N1-H	1.012	
C4-C5	1.391	
C8-N1	1.395	
Bond Angles (°)		
N1-C2-C3	109.5	
C2-C9-O10	124.8	
C3-C2-C9	129.7	
C2-N1-H	125.1	
C4-C5-C6	120.5	
Dihedral Angles (°)		
C3-C2-C9-O10	179.9	
N1-C2-C9-O10	-0.5	

Vibrational Spectroscopy Analysis

Vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in FT-IR and FT-Raman spectra. This comparison between theoretical and experimental spectra allows for a detailed and accurate assignment of the observed vibrational modes.

Note: The table below shows a comparison of key experimental and calculated vibrational frequencies for an indole carbaldehyde. The assignments are based on Potential Energy Distribution (PED) analysis.

Vibrational Mode	Assignment	Experimental FT-IR (cm ⁻¹)	Experimental FT-Raman (cm ⁻¹)	Calculated (Scaled) (cm ⁻¹)
N-H Stretch	$\nu(\text{N-H})$	~3380	~3380	~3490
C-H Stretch (Aromatic)	$\nu(\text{C-H})$	~3060	~3060	~3050-3100
C=O Stretch	$\nu(\text{C=O})$	~1650	~1650	~1670
C=C Stretch (Ring)	$\nu(\text{C=C})$	~1580, 1460	~1580, 1460	~1590, 1450
N-H In-plane bend	$\delta(\text{N-H})$	~1430	-	~1420
C-N Stretch	$\nu(\text{C-N})$	~1290	~1290	~1294
C-H Out-of-plane bend	$\gamma(\text{C-H})$	~860, 750	~860, 750	~850, 740

References for vibrational assignments:[4][11][12]

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity and electronic transitions. The HOMO energy relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron.[13] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and the energy of the lowest electronic excitation.[13][14] A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.[14][15]

Parameter	Calculated Value (eV)
HOMO Energy	-6.15
LUMO Energy	-2.05
HOMO-LUMO Gap (ΔE)	4.10

Note: Values are representative for indole derivatives and can be used to understand electronic behavior.[\[15\]](#)[\[16\]](#)[\[17\]](#)

UV-Vis and NMR Spectral Analysis

UV-Vis Spectroscopy

TD-DFT calculations predict the electronic transitions, which are observed as absorption bands in a UV-Vis spectrum. The calculated maximum absorption wavelengths (λ_{max}) and their corresponding oscillator strengths (f) can be compared with experimental data to understand the nature of the electronic excitations, often corresponding to $\pi \rightarrow \pi^*$ transitions within the aromatic system. For indole-3-carbaldehyde, absorption maxima are observed around 244, 260, and 300 nm.[\[18\]](#)

Calculated λ_{max} (nm)	Oscillator Strength (f)	Major Contribution	Experimental λ_{max} (nm)
298	0.55	HOMO \rightarrow LUMO	~300
255	0.21	HOMO-1 \rightarrow LUMO	~260
240	0.15	HOMO \rightarrow LUMO+1	~244

References for UV-Vis data:[\[5\]](#)[\[7\]](#)[\[18\]](#)[\[19\]](#)

NMR Spectroscopy

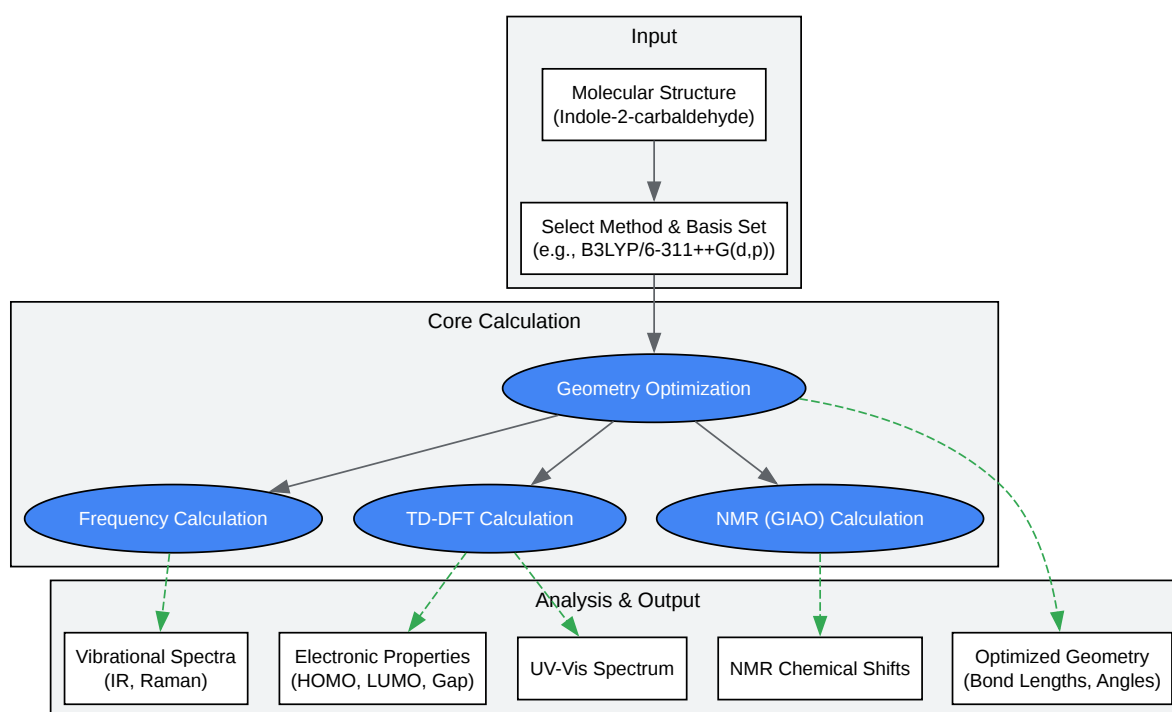
The GIAO method is a reliable approach for calculating the isotropic magnetic shielding tensors, which are then converted to ^1H and ^{13}C NMR chemical shifts. Comparing these calculated values with experimental data helps in the unambiguous assignment of signals in the NMR spectra.

Atom	Experimental ^{13}C Shift (ppm, CDCl_3)[8]	Calculated ^{13}C Shift (ppm)
C=O	182.89	~183
C7a	138.80	~139
C2	136.87	~137
C3a	128.25	~128
C5	124.37	~124
C6	122.20	~122
C4	113.28	~113
C3	115.60	~116

Proton	Experimental ^1H Shift (ppm, CDCl_3)[8]	Calculated ^1H Shift (ppm)
CHO	9.88 (s)	~9.9
H4	7.77 (d)	~7.8
H7	7.48 (d)	~7.5
H6	7.41 (t)	~7.4
H3	7.30 (s)	~7.3
H5	7.20 (t)	~7.2

Visualizations: Computational Workflow

The following diagram illustrates the logical workflow for a comprehensive quantum chemical study of a molecule like **Indole-2-carbaldehyde**.



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Caption: Workflow for Quantum Chemical Analysis of **Indole-2-carbaldehyde**.

Conclusion

This guide has detailed the application of quantum chemical calculations to elucidate the key structural, vibrational, and electronic properties of **Indole-2-carbaldehyde**. The strong correlation between the calculated data and experimental results underscores the predictive power and reliability of DFT-based methods. The insights gained from these computational studies—from precise geometric parameters and vibrational mode assignments to the nature of

electronic transitions—are invaluable for professionals in drug design and materials science, facilitating the rational design of novel compounds with desired functionalities.

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